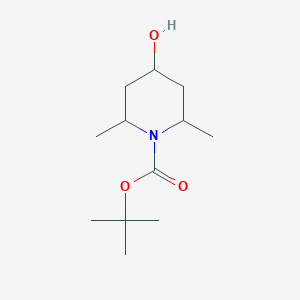![molecular formula C20H21N5O3 B2382246 4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 876670-21-2](/img/structure/B2382246.png)
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione, also known as Temozolomide, is a chemotherapy drug used to treat certain types of brain tumors, including glioblastoma multiforme and anaplastic astrocytoma. This drug is a second-generation alkylating agent that is used in combination with radiation therapy to treat brain tumors.
Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis and characterization of novel bioactive compounds, such as 1,2,4-oxadiazole natural product analogs, involve complex chemical structures related to the compound . These compounds have been tested for antitumor activity, showcasing the potential of similar structures in medicinal chemistry (Maftei et al., 2013).
Metal-Ligand Stability
- Research into the formation of complexes with ligands, such as 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, can provide insights into coordination chemistry. Studies on ligand stability constants in mixed solvents demonstrate the utility of these compounds in developing new chemical entities (Tekade et al., 2018).
Molecular Rearrangement
- The molecular rearrangement of related imidazole-quinoline diones leads to the formation of novel indole and imidazolinone derivatives. Understanding these reactions contributes to the development of new synthetic methods in organic chemistry (Klásek et al., 2007).
Biological Activity
- Compounds with structures similar to 4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione have been synthesized and evaluated for biological activities, such as antimicrobial properties against various strains (Sankhe & Chindarkar, 2021).
Novel Sulfur-Transfer Reactions
- Investigations into reactions of azole N-oxides with thioketones, leading to novel sulfur-transfer reactions, expand our understanding of chemical reactivity and synthetic pathways for developing new molecules (Mlostoń et al., 1998).
Transfer Hydrogenation Catalysts
- Cationic iridium complexes bearing imidazol-2-ylidene ligands, used as catalysts for transfer hydrogenation reactions, demonstrate the application of complex molecular structures in catalysis (Hillier et al., 2001).
Y-shaped Fluorophores with Imidazole Core
- The development of new y-shaped fluorophores with an imidazole core highlights the application of such compounds in the field of fluorescence and photostability, contributing to advancements in optical materials (Ozturk et al., 2012).
Novel 2-Thioxoimidazolines
- The synthesis of 2-thioxoimidazolines via reactions of quinoline-2,4-diones with isothiocyanates showcases innovative approaches in the creation of sulfur-containing compounds, potentially useful in various fields including pharmacology (Prucková et al., 2009).
Antibacterial Activity of Imidazo Derivatives
- The design and synthesis of imidazo derivatives with antibacterial activity exemplify the application of these structures in developing new antimicrobial agents (Prasad, 2021).
Propriétés
IUPAC Name |
4,7,8-trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-11-12(2)24-16-17(21-19(24)23(11)15-9-7-6-8-10-15)22(5)20(28)25(18(16)27)13(3)14(4)26/h6-10,13H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTYVZLNGDAONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)C(C)C(=O)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,8-Trimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

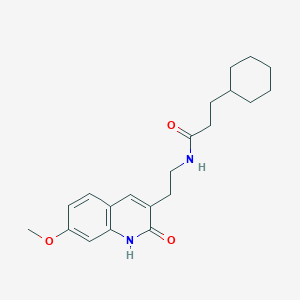
![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;hydrochloride](/img/structure/B2382165.png)
![4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2382167.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide](/img/structure/B2382169.png)
![Bicyclo[2.2.1]hept-5-en-2-yl(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2382170.png)
![3-[(2,6-dichlorobenzyl)oxy]-2-methyl-4(1H)-pyridinone](/img/structure/B2382171.png)
![ethyl 2-(2-((5-((3,5-dimethoxybenzamido)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2382173.png)
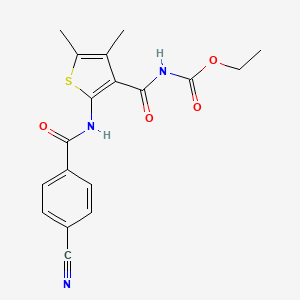
![N-(4-{[(prop-2-en-1-yl)carbamoyl]amino}phenyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2382175.png)
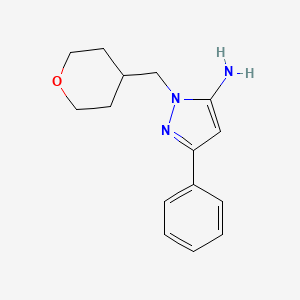
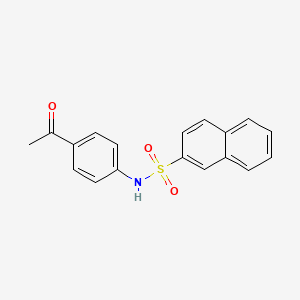

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2382185.png)
